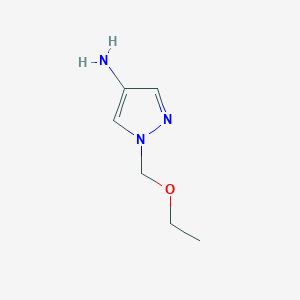
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride, commonly referred to as PCCA-HCl, is an important organic compound used in a variety of scientific research applications. It is a cyclic amide with a piperidine moiety, and is used as a reagent in organic synthesis and as a starting material for a variety of drugs. PCCA-HCl is a versatile compound that can be used in a variety of laboratory experiments, and has a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
PCCA-HCl is widely used in scientific research applications, particularly in the fields of organic synthesis and drug discovery. It has been used to synthesize a variety of compounds, including pharmaceuticals, antibiotics, and other organic compounds. It is also used as a starting material for a variety of drug molecules, and has been used in the synthesis of several important drugs, including cephalosporins and fluoroquinolones.
Wirkmechanismus
PCCA-HCl is an amphiphilic compound, meaning that it has both hydrophilic and hydrophobic properties. This allows it to interact with both water and lipid molecules, allowing it to interact with a variety of biological targets. It is believed that PCCA-HCl binds to certain proteins and enzymes, which then leads to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
PCCA-HCl has a variety of biochemical and physiological effects, including the inhibition of certain enzymes, the modulation of ion channels, and the inhibition of certain receptors. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects, and has been used to treat a variety of diseases, including Alzheimer’s disease, diabetes, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
PCCA-HCl has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to synthesize and purify. It is also a versatile compound that can be used in a variety of experiments, and is relatively stable in solution. However, it is important to note that PCCA-HCl is a toxic compound, and should be handled with caution.
Zukünftige Richtungen
The potential applications of PCCA-HCl are vast, and there are many potential future directions for research. One potential direction is the development of new synthetic methods for the production of PCCA-HCl. Additionally, further research could be conducted to explore the biochemical and physiological effects of PCCA-HCl, as well as its potential applications in the treatment of various diseases. Additionally, further research could be conducted to explore the potential for PCCA-HCl to be used as a drug delivery system, as well as its potential for use in the production of other organic compounds. Finally, further research could be conducted to explore the potential for PCCA-HCl to be used as a catalyst in organic synthesis.
Synthesemethoden
PCCA-HCl can be synthesized in several different ways. The most common method is a multi-step process involving the reaction of an amide with a cyclopropyl carboxylic acid in the presence of a base. The reaction is then followed by the addition of hydrochloric acid to form the desired product. Other methods of synthesis include the use of a Grignard reagent or the use of a palladium catalyst.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves the reaction of piperidine with cyclopropanecarbonyl chloride followed by hydrolysis and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "Piperidine", "Cyclopropanecarbonyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Piperidine is reacted with cyclopropanecarbonyl chloride in the presence of diethyl ether to form N-(piperidin-3-yl)cyclopropanecarboxamide.", "Step 2: The resulting amide is then hydrolyzed with sodium hydroxide to form N-(piperidin-3-yl)cyclopropanecarboxylic acid.", "Step 3: The carboxylic acid is then reacted with hydrochloric acid to form N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride." ] } | |
| 2549030-58-0 | |
Molekularformel |
C9H17ClN2O |
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride |
InChI |
InChI=1S/C9H16N2O.ClH/c12-9(7-3-4-7)11-8-2-1-5-10-6-8;/h7-8,10H,1-6H2,(H,11,12);1H |
InChI-Schlüssel |
MIJYVUATUVKQKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)NC(=O)C2CC2.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



